molecular formula C17H17N3O5 B2402940 3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105245-23-5

3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B2402940
CAS No.: 1105245-23-5
M. Wt: 343.339
InChI Key: LYCVTSHUGYJIHO-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a heterocyclic compound featuring a benzamide moiety substituted with three methoxy groups at the 3, 4, and 5 positions of the benzene ring. The amide nitrogen is linked to a 6-methyl-substituted [1,2]oxazolo[5,4-b]pyridine core.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-9-5-6-11-15(20-25-17(11)18-9)19-16(21)10-7-12(22-2)14(24-4)13(8-10)23-3/h5-8H,1-4H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCVTSHUGYJIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multiple steps:

  • Formation of the Trimethoxybenzene Core: : The trimethoxybenzene core can be synthesized through the methylation of hydroxybenzene derivatives. For instance, 3,4,5-trimethoxybenzaldehyde can be prepared from p-cresol via aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide .

  • Construction of the Oxazolo-Pyridinyl Moiety: : The oxazolo-pyridinyl moiety is synthesized through cyclization reactions involving appropriate precursors. This step often requires specific conditions such as the presence of catalysts and controlled temperatures.

  • Coupling Reaction: : The final step involves coupling the trimethoxybenzene core with the oxazolo-pyridinyl moiety using amide bond formation techniques. This can be achieved through reactions involving coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3,4,5-Trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

3,4-Dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

  • Key Difference : Lacks the 5-methoxy group on the benzamide.
  • Impact : Reduced steric bulk and electron-donating capacity compared to the trimethoxy analog. This may lower lipophilicity (ClogP ~2.8 vs. ~3.5 for the trimethoxy variant) and alter target binding .
  • Molecular Weight : Estimated 343.34 g/mol (C₁₇H₁₅N₃O₄).

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide

  • Key Difference : Replaces methoxy groups with a single electron-withdrawing trifluoromethyl (CF₃) group at the 4-position.
  • Impact : Enhanced metabolic stability due to CF₃’s resistance to oxidation. Lower solubility compared to methoxy-substituted analogs (logP ~3.8 vs. ~3.5 for trimethoxy) .
  • Molecular Weight : 307.23 g/mol (C₁₄H₈F₃N₃O₂).

Heterocyclic Core Modifications

N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide

  • Key Difference : Pyrazolo[3,4-b]pyridine core instead of oxazolo[5,4-b]pyridine.
  • The 4,6-dimethyl groups may enhance planarity, favoring π-π stacking interactions .
  • Molecular Weight : 264.28 g/mol (C₁₃H₁₂N₄O).

Triazolo[4,3-a]pyridine Derivatives (e.g., EP 3 532 474 B1)

  • Key Difference : Triazolo-pyridine core with trifluoropropoxy and chlorinated benzamide.
  • The trifluoropropoxy group increases steric hindrance and lipophilicity .

Substituent Variations on Pyridine

N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide

  • Key Difference: Dihydropyridinone ring instead of oxazolo-pyridine.
  • Impact : The 2-oxo group introduces polarity, improving aqueous solubility. Reduced aromaticity may decrease target affinity compared to the rigid oxazolo-pyridine core .

Structural and Physicochemical Comparison Table

Compound Name Core Structure Benzamide Substituents Pyridine Substituents Molecular Weight (g/mol) Key Properties
3,4,5-Trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide (Main) [1,2]oxazolo[5,4-b]pyridine 3,4,5-trimethoxy 6-methyl ~355.35 High lipophilicity, electron-donating
3,4-Dimethoxy analog [1,2]oxazolo[5,4-b]pyridine 3,4-dimethoxy 6-methyl ~343.34 Reduced steric hindrance
N-(4,6-Dimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide Pyrazolo[3,4-b]pyridine Unsubstituted 4,6-dimethyl 264.28 Hydrogen-bond donor capacity
4-(Trifluoromethyl)benzamide analog [1,2]oxazolo[5,4-b]pyridine 4-CF₃ N/A 307.23 Enhanced metabolic stability
Dihydropyridinone derivative 2-Oxo-1,2-dihydropyridine 3,4,5-trimethoxy 4,6-dimethyl 327.37 Increased polarity, reduced rigidity

Research Findings and Implications

  • Synthetic Routes: Amide coupling (e.g., benzoyl chloride with aminopyridine derivatives in CH₂Cl₂/TEA) is common for analogs, as seen in .
  • Bioactivity Trends : Methoxy-rich benzamides often target serotonin or dopamine receptors, while CF₃-substituted analogs show promise in kinase inhibition .
  • Solubility vs. Stability : Trimethoxy derivatives balance moderate solubility (logP ~3.5) with metabolic stability, whereas CF₃ analogs prioritize stability over solubility .

Biological Activity

3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in anticancer and cytotoxic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the oxazole ring and subsequent modifications to introduce the trimethoxybenzamide moiety. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the cytotoxic potency of this compound against various cancer cell lines. For instance:

  • HepG2 Cell Line : In vitro assays demonstrated significant cytotoxicity with IC50 values ranging from 1.38 to 3.21 μM , indicating strong potential against hepatocellular carcinoma cells. The compound exhibited inhibition of β-tubulin polymerization, which is crucial for cancer cell proliferation .
  • Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound led to cell cycle arrest at the G2/M phase and increased apoptosis as evidenced by elevated Annexin-V positivity. There was also a notable increase in pro-apoptotic proteins (p53 and Bax) and a decrease in anti-apoptotic proteins (Bcl-2) .

Photocytotoxic Activity

The compound has also been investigated for its photocytotoxic properties :

  • Under light irradiation, it displayed significant photocytotoxicity with an effective concentration (EC50) range of 0.01 to 6.59 μM . This activity is attributed to its ability to generate reactive oxygen species (ROS), leading to selective apoptosis in tumor cells .

Comparative Biological Activity Table

CompoundCell LineIC50 (μM)Mechanism
This compoundHepG21.38 - 3.21β-tubulin inhibition; Apoptosis via p53/Bax upregulation
Other derivativesVarious1.95 - 4.24Thymidylate synthase inhibition

Case Studies

  • Study on HepG2 Cells : A detailed investigation into the apoptotic pathways activated by the compound showed a significant increase in p53 and Bax levels while decreasing Bcl-2 levels by over fivefold compared to controls . This indicates a shift towards intrinsic apoptosis signaling.
  • Photodynamic Therapy Applications : The compound's ability to act as a singlet oxygen sensitizer opens avenues for photodynamic therapy in cancer treatment . The selectivity for tumor cells while sparing normal cells is particularly promising.

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